molecular formula C11H12ClFO3 B7863248 Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate

Cat. No.: B7863248
M. Wt: 246.66 g/mol
InChI Key: XXQKWDLTCFNOAE-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate: is an organic compound belonging to the class of esters[_{{{CITATION{{{1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-[2-CHLORO-4-FLUORO-5-(1 ...](https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2018178039). It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which significantly influences its chemical properties and reactivity[{{{CITATION{{{_1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 .... This compound is of interest in various scientific and industrial applications due to its unique structural features.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common synthetic route involves the esterification of 3-(3-chloro-4-fluoro-phenoxy)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid[_{{{CITATION{{{_1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 ....

  • Phenol Derivative Synthesis: Another approach is the reaction of 3-chloro-4-fluorophenol with ethyl chloroformate under basic conditions to form the desired ester.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often synthesized using a batch process where reactants are mixed in a reactor, and the reaction is controlled to optimize yield and purity.

  • Continuous Flow Process: Some industries may employ a continuous flow process to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules[_{{{CITATION{{{_1{WO/2018/178039 CRYSTALLINE FORMS OF ETHYL[3-2-CHLORO-4-FLUORO-5-(1 .... Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals. Medicine: It is used in the development of drugs targeting various diseases due to its chemical reactivity and biological activity. Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 3-(4-chloro-phenoxy)propanoate: Similar structure but lacks the fluoro substituent.

  • Ethyl 3-(3-fluoro-phenoxy)propanoate: Similar structure but lacks the chloro substituent.

  • Ethyl 3-(3-chloro-4-methoxy-phenoxy)propanoate: Similar structure but has a methoxy group instead of a fluoro group.

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of Ethyl 3-(3-chloro-4-fluoro-phenoxy)propanoate makes it unique compared to its analogs. These substituents significantly affect its chemical reactivity and biological activity, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 3-(3-chloro-4-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-10(13)9(12)7-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQKWDLTCFNOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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